5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide

Catalog No.
S3298084
CAS No.
1448073-64-0
M.F
C17H16N2O4S
M. Wt
344.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)pheny...

CAS Number

1448073-64-0

Product Name

5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide

IUPAC Name

5-(furan-2-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C17H16N2O4S

Molecular Weight

344.39

InChI

InChI=1S/C17H16N2O4S/c1-24-12-6-4-11(5-7-12)14(20)10-18-17(21)13-9-16(23-19-13)15-3-2-8-22-15/h2-9,14,20H,10H2,1H3,(H,18,21)

InChI Key

IZZMFUPMFVKDIN-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O

Solubility

not available

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5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Its molecular formula is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S with a molecular weight of approximately 344.39 g/mol. This compound features a furan ring, a hydroxyl group, and a methylthio-substituted phenyl moiety, making it structurally unique and potentially versatile in various chemical and biological applications.

The chemical reactivity of 5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide can be attributed to its functional groups. The isoxazole ring is known for its electrophilic properties, which can participate in nucleophilic substitutions and cycloaddition reactions. The presence of the hydroxyl group enhances the compound's reactivity by providing sites for hydrogen bonding and further substitution reactions.

Reactions involving this compound may include:

  • Nucleophilic attack at the carbonyl carbon of the carboxamide group.
  • Electrophilic aromatic substitution due to the activated aromatic systems present in the structure.
  • Formation of coordination complexes with transition metals, particularly through the furan moiety, which has been explored for antimicrobial properties .

Research indicates that compounds containing isoxazole and furan rings exhibit significant biological activities. Specifically, 5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide has shown potential as an antimicrobial agent. Studies have demonstrated that related furan-containing compounds possess inhibitory effects against various bacterial strains . Furthermore, isoxazole derivatives are recognized for their antioxidant properties, contributing to their therapeutic potential in combating oxidative stress-related diseases .

The synthesis of 5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide can be achieved through several methods:

  • Cyclization Reactions: The formation of the isoxazole ring can be accomplished through cyclization of appropriate precursors containing hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Substitution Reactions: The introduction of the furan and methylthio groups can be achieved via nucleophilic substitution reactions on activated aromatic systems.
  • Multi-step Synthesis: A combination of condensation reactions followed by cyclization and functional group modifications may be employed to achieve the final structure.

These methods highlight the complexity and versatility required in synthesizing this compound.

5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or antioxidant agents.
  • Research Tools: Useful in studying biological pathways involving reactive oxygen species or microbial resistance mechanisms.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide focus on its binding affinity with various biological targets. Research indicates that this compound may interact with enzymes or receptors involved in inflammation or microbial defense mechanisms. Additionally, studies on its chelation properties suggest potential interactions with metal ions, enhancing its biological activity against pathogens .

Several compounds share structural features with 5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide. Below are some similar compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
5-MethylisoxazoleContains a methyl group on the isoxazole ringKnown for neuroprotective effects
FurosemideFuran ring and sulfonamide groupUsed as a diuretic agent
IsoxazolinesVariants of isoxazoles with different substituentsExhibits diverse biological activities

The uniqueness of 5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide lies in its specific combination of functional groups, which may confer distinct pharmacological properties not found in other similar compounds.

XLogP3

2.1

Dates

Modify: 2023-08-19

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